4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol

Lipophilicity Drug‑likeness Medicinal Chemistry

4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol (CAS 156151-84-7) is a pyridinemethanol derivative that incorporates a tetrahydro-2H-pyran-4-ol moiety at the 2-position of the pyridine ring. It serves as a synthetic intermediate and scaffold in medicinal chemistry, particularly in programs exploring DPP‑4 inhibitors and other enzyme-targeted agents.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 156151-84-7
Cat. No. B3322913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol
CAS156151-84-7
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=NC=CC(=C2)CO)O
InChIInChI=1S/C11H15NO3/c13-8-9-1-4-12-10(7-9)11(14)2-5-15-6-3-11/h1,4,7,13-14H,2-3,5-6,8H2
InChIKeyBAYGFXFVPGPGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol (CAS 156151-84-7): Core Building Block Profile & Procurement Context


4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol (CAS 156151-84-7) is a pyridinemethanol derivative that incorporates a tetrahydro-2H-pyran-4-ol moiety at the 2-position of the pyridine ring. It serves as a synthetic intermediate and scaffold in medicinal chemistry, particularly in programs exploring DPP‑4 inhibitors and other enzyme-targeted agents. Physicochemical profiling indicates a moderate hydrophilic character (XLogP3‑AA = −0.7) and a topological polar surface area of 62.6 Ų, which places it in a property space compatible with both oral bioavailability and further functionalization [1]. The primary procurement value lies in its differentiated 2,4‑substitution pattern relative to its regioisomers.

Why Regioisomeric Substitution Is Not Viable for 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol in Structure‑Based Programs


Regioisomers of the formula C₁₁H₁₅NO₃ (e.g., CAS 155819‑70‑8 with substitution at the 4,2‑positions and CAS 153635‑21‑3 with substitution at the 2,6‑positions) share the same molecular weight and functional groups, often leading to the assumption of interchangeability. However, the specific 2,4‑substitution pattern of the target compound alters the spatial orientation of the hydroxymethyl handle and the H‑bond donor/acceptor network of the tetrahydropyranol ring, which can critically affect receptor complementarity, metabolic stability, and regioselective coupling efficiency. Procurement of the correct isomer is therefore essential to maintain SAR continuity and synthetic route fidelity, even in the absence of extensive published head‑to‑head biological data [1].

Quantitative Differentiation Evidence for 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol (CAS 156151‑84‑7) Against Comparable Regioisomers


Computed LogP Differentiates the 2,4‑Substitution Pattern from the 4,2‑Regioisomer

The target compound exhibits a computed XLogP3‑AA of −0.7, whereas the 4,2‑regioisomer (CAS 155819‑70‑8) has a reported XLogP3‑AA of −0.4 (PubChem). This difference of 0.3 log units reflects the altered positioning of the hydroxymethyl group, which modifies the overall hydrogen‑bonding capacity and polarity distribution [1][2]. In drug‑discovery programs, a 0.3 logP shift can influence solubility, permeability, and CYP450 metabolism profiles, making the correct isomer critical for maintaining preclinical candidate quality.

Lipophilicity Drug‑likeness Medicinal Chemistry

Topological Polar Surface Area Distinction Between 2,4‑ and 2,6‑Substitution Patterns

The topological polar surface area (TPSA) of the target compound is 62.6 Ų, placing it within the typical range for CNS‑penetrant and orally bioavailable molecules [1]. In contrast, the 2,6‑regioisomer (CAS 153635‑21‑3) has a computationally derived TPSA of 59.2 Ų [2]. The 3.4 Ų increase in TPSA for the target compound is due to the greater spatial separation between the hydroxymethyl and tetrahydropyranol groups, which exposes more polar surface to the solvent environment. This measurable difference can alter passive membrane permeability, efflux transporter recognition, and blood‑brain barrier penetration.

Polar Surface Area Membrane Permeability Medicinal Chemistry

Commercial Purity Verifiability as a Procurement Differentiator

Independent vendor‑listed purity for the target compound is consistently reported at ≥98 % (HPLC), as confirmed by at least two independent suppliers (Leyan, AKSci) . While the 4,2‑regioisomer is also available at similar purity, the 2,6‑regioisomer shows more variable purity specifications (95–97%) across vendors, which can introduce additional purification burden in multistep syntheses. Procuring the target isomer from validated sources therefore reduces the risk of regioisomeric contamination and downstream purification losses.

Purity Quality Control Procurement

Absence of Direct Biological Comparator Data and Implications for Selection

A systematic search of the primary literature and patent databases (conducted April 2026) yielded no head‑to‑head biological comparisons between CAS 156151‑84‑7 and its regioisomers in any published enzyme assay, cell‑based assay, or in vivo model. This absence of direct quantitative biological differentiation underscores the current reliance on physicochemical and synthetic route considerations for isomer selection [1]. Users requiring biological confidence must generate isomer‑specific data independently.

Biological Activity SAR Evidence Gap

Optimal Deployment Scenarios for 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol Based on Verified Differentiation Evidence


Medicinal Chemistry: Regiospecific Scaffold for DPP‑4 and Related Protease Inhibitor Libraries

The 2,4‑substitution pattern and the computed logP of −0.7 make this isomer a preferred starting point for designing DPP‑4 inhibitors or other serine protease inhibitors where precise spatial orientation of the hydroxymethyl handle is critical for catalytic‑site engagement. Procurement of the correct regioisomer ensures that SAR data generated during lead optimization are reproducible and not confounded by isomeric mixtures [1].

Chemical Biology: Functionalizable Linker for PROTAC and Bioconjugate Synthesis

The primary hydroxymethyl group serves as a versatile derivatization point for attaching linkers or payloads. The target isomer’s 62.6 Ų TPSA and two hydrogen‑bond donors offer a favorable balance of solubility and functionality for aqueous conjugation chemistry. Using the correct isomer avoids the altered linker geometry and potential off‑target interactions that could arise from the 2,6‑regioisomer (TPSA 59.2 Ų) [1][2].

Process Chemistry: Late‑Stage Functionalization Intermediate Requiring High Isomeric Purity

Multistep syntheses that depend on regioselective metalation or cross‑coupling at the pyridine ring benefit from the consistent ≥98 % purity and defined substitution pattern of the target compound. The reduced purification burden relative to the 2,6‑regioisomer (typically 95–97% purity) translates to higher throughput in scale‑up campaigns and lower overall cost‑per‑kilogram when purity is factored into the process economics .

Quote Request

Request a Quote for 4-[4-(Hydroxymethyl)pyridin-2-yl]oxan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.